molecular formula C19H16ClN3O2 B2465164 1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-68-6

1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2465164
CAS RN: 941917-68-6
M. Wt: 353.81
InChI Key: LVPHLJOFDQXTPL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is commonly referred to as CPOP and belongs to the pyrrolidin-2-one class of compounds.

Scientific Research Applications

Anticancer Potential

Research has identified compounds structurally related to 1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one as potential anticancer agents. A study by Zhang et al. (2005) found that 3-aryl-5-aryl-1,2,4-oxadiazoles, similar in structure to the compound , can induce apoptosis in certain breast and colorectal cancer cell lines, identifying TIP47 as a molecular target (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

Kharchenko et al. (2008) conducted a study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, a class including the compound . The study provided insights into the synthesis process and predicted biological activities for these compounds, although specific applications were not detailed (Kharchenko et al., 2008).

Antioxidant Properties

Tumosienė et al. (2019) synthesized a range of novel derivatives related to 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which shares a core structure with the compound of interest. Some of these derivatives exhibited potent antioxidant activities, suggesting similar potential in structurally related compounds (Tumosienė et al., 2019).

Antimicrobial and Antitubercular Activity

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which are structurally related to the compound , and evaluated their antimicrobial activities. Some derivatives exhibited good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, Foks et al. (2004) studied the tuberculostatic activity of certain (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, providing insights into their potential as antitubercular agents (Foks et al., 2004).

Insecticidal Properties

Li et al. (2013) synthesized anthranilic diamides analogs containing 1,2,4-oxadiazole rings and evaluated their insecticidal activities. The findings suggest that compounds with 1,2,4-oxadiazole structures, similar to the compound in focus, could have significant insecticidal properties (Li et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-3-2-4-13(9-12)18-21-19(25-22-18)14-10-17(24)23(11-14)16-7-5-15(20)6-8-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPHLJOFDQXTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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